molecular formula C13H7N5O2 B5837231 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B5837231
M. Wt: 265.23 g/mol
InChI Key: ABJVPARPMLPWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a pyrazolopyrimidine derivative characterized by a 3-cyanopyrazolo[1,5-a]pyrimidine core substituted at the C7 position with a 3-nitrophenyl group. Pyrazolo[1,5-a]pyrimidines are structurally analogous to purines, enabling them to mimic natural metabolites and interact with enzymes or receptors such as Toll-like receptors (TLRs) or cyclin-dependent kinases (CDKs) .

Properties

IUPAC Name

7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O2/c14-7-10-8-16-17-12(4-5-15-13(10)17)9-2-1-3-11(6-9)18(19)20/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJVPARPMLPWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions. This reaction proceeds in boiling dimethylformamide (DMF) to yield the desired pyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Core Synthetic Methodologies

The compound is synthesized through cyclocondensation reactions involving 1,3-biselectrophilic precursors and 5-aminopyrazole derivatives. Key steps include:

  • Michael-Type Addition : Reaction of 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (3a ) with enaminones (5a–j ) in glacial acetic acid under reflux initiates a Michael addition. Subsequent dimethylamine elimination and cyclization via H₂O loss yield pyrazolo[1,5-a]pyrimidines (6a–j ) .

  • Sonochemical Optimization : Ultrasound-assisted synthesis enhances reaction efficiency (92% yield in acetonitrile vs. 70% under conventional heating), reducing time through acoustic cavitation effects .

Electrophilic Aromatic Substitution (EAS) Reactions

The compound undergoes regioselective EAS at position 3 of the pyrazole ring due to electron-rich character conferred by the fused pyrimidine system:

Reaction TypeConditionsProductYieldKey Data
Nitration HNO₃/H₂SO₄, 0–5°C3-nitro derivative85%1H NMR (CDCl₃)^1\text{H NMR (CDCl₃)}: δ 8.93 (s, 1H), 8.86 (d, J=4.4 Hz, 1H)
Bromination NBS, DMF, MW (100 W, 20 min)3-bromo derivative78%IR: 765 cm⁻¹ (C-Br stretch)
Chlorination NCS, CH₃CN, rt3-chloro derivative82%MS (EI): m/z 307 [M⁺]

Mechanistic Insight : Nitration occurs exclusively at position 3 despite the presence of a 3-nitrophenyl group, attributed to resonance stabilization of the intermediate σ-complex .

Carbonitrile Reactivity

The C-3 carbonitrile group participates in:

  • Hydrolysis : Treatment with 70% H₂SO₄ at 100°C yields the corresponding carboxylic acid (confirmed by IR: 1705 cm⁻¹ C=O stretch).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) produces the aminomethyl derivative (13C NMR^13\text{C NMR}: δ 42.1, -CN → -CH₂NH₂) .

Ring Functionalization

  • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) introduces a formyl group at C-3 (aldehyde 1H NMR^1\text{H NMR}: δ 10.2 ppm) .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd(OAc)₂ catalysis extends π-conjugation at C-7 .

Biological Activity Modulation via Derivatization

Structural modifications correlate with enhanced pharmacological profiles:

DerivativeModificationBiological Activity (IC₅₀)
6h Parent compoundMCF-7: 1.8 μM; HCT-116: 2.3 μM
3-NO₂-Br 3-bromo, 7-(3-nitrophenyl)CDK2 inhibition: 0.45 μM
3-CHO 3-formylTRKA binding ΔG: -9.8 kcal/mol

Key Interaction : Molecular docking reveals hydrogen bonding between the C-3 substituent and PIM-1 kinase’s hinge region (PDB: 2OBJ), explaining potency variations .

Stability and Reaction Limitations

  • pH Sensitivity : Decomposition occurs in strongly alkaline conditions (pH >12) via pyrimidine ring opening .

  • Thermal Stability : Stable up to 215°C (DSC data), but prolonged reflux in acetic acid induces minor decarbonylation .

This comprehensive reactivity profile positions 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile as a versatile scaffold for medicinal chemistry and materials science applications.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibits promising anti-cancer properties. It has shown effectiveness against various cancer cell lines, particularly:

  • Breast Cancer : Effective against MCF-7 (human breast adenocarcinoma) cells.
  • Colon Cancer : Demonstrated activity against HTC-116 (colon cancer) cells.

The mechanism of action is believed to involve the inhibition of specific kinases such as PIM-1, where the compound forms hydrogen bonds and π–π interactions that enhance binding affinity and efficacy .

Drug Discovery

The unique structural characteristics of this compound make it a valuable scaffold for drug design. Its ability to modulate biological pathways positions it as a candidate for developing novel therapeutics.

Structure-Activity Relationship (SAR)

Comparative studies with similar compounds have provided insights into how variations in structure affect biological activity:

Compound NameStructural FeaturesBiological Activity
7-(4-methylphenyl)pyrazolo[2,3-a]pyrimidine-3-carbonitrileMethyl group at position 4 on phenylAnti-cancer activity
7-(4-amino-phenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileAmino group at position 4 on phenylPotential anti-inflammatory effects
7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileChlorine substituent on phenylAntimicrobial properties

This table illustrates how modifications can lead to different therapeutic potentials, guiding further research and development efforts.

Material Science Applications

Beyond its medicinal applications, this compound has potential uses in materials science due to its unique electronic properties.

Polymer Chemistry

The compound could serve as a building block for synthesizing advanced polymers with specific electronic or optical properties. Its ability to engage in π–π stacking interactions makes it suitable for applications in organic electronics, such as:

  • Organic light-emitting diodes (OLEDs)
  • Organic photovoltaic cells

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Study on Anti-Cancer Efficacy : A study demonstrated that this compound significantly inhibited the growth of MCF-7 cells by inducing apoptosis through mitochondrial pathways .
  • Binding Affinity Analysis : Research involving computational docking studies revealed that the compound binds effectively to PIM-1 kinase, suggesting its potential as an inhibitor in cancer therapy .
  • Material Properties Investigation : Preliminary studies indicate that the incorporation of this compound into polymer matrices enhances their conductivity and stability under various conditions .

Mechanism of Action

The mechanism of action of 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

  • In contrast, electron-donating groups (e.g., methoxy in 7d) improve fluorescence properties . Amino groups at C7 (e.g., 7-amino-6-phenyl derivative) significantly enhance fluorescence emission wavelengths (λmax,em = 393–414 nm) compared to aryl-substituted analogs .
  • C5 Substituent Role: Bulky or fluorinated groups (e.g., [18F]fluoroethoxymethyl in ) improve pharmacokinetics for imaging applications . Methyl groups (e.g., in hypnotic derivatives) contribute to metabolic stability and CNS penetration .

Melting Points and Solubility

  • 7-(3-Oxobenzo[f]chromen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (15a) : High melting point (348–349°C) due to fused coumarin system .
  • 7-(4-Methoxyphenyl) derivative (7d) : Lower melting point (168–170°C) with improved solubility in polar solvents (e.g., DMSO) .
  • Target compound : Expected higher polarity and melting point due to the nitro group, though exact data are unavailable.

Biological Activity

7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H8N4O2C_{12}H_{8}N_{4}O_{2}, with a molecular weight of 240.22 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core with a nitrophenyl substituent at the seventh position and a carbonitrile group at the third position.

PropertyValue
Molecular FormulaC₁₂H₈N₄O₂
Molecular Weight240.22 g/mol
IUPAC NameThis compound

Biological Activity Overview

The biological activity of this compound includes:

  • Anticancer Activity : Studies have demonstrated that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has shown promising results in inhibiting cell proliferation in HepG2 and MCF-7 cell lines with IC50 values in the low micromolar range .
  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including DNA gyrase and Bruton's tyrosine kinase (BTK), which are critical targets in cancer therapy . The presence of the nitrophenyl group enhances its binding affinity to these targets.
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antimicrobial activity, suggesting potential applications in treating bacterial infections .

The mechanism of action primarily involves the inhibition of key enzymes involved in cellular processes. For example:

  • DNA Gyrase Inhibition : The compound binds to the active site of DNA gyrase, preventing DNA replication and transcription, thereby exerting its antimicrobial effects .
  • Bruton's Tyrosine Kinase Modulation : As a BTK inhibitor, it interferes with B-cell receptor signaling pathways, which is crucial for the survival and proliferation of certain cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings include:

  • Nitrophenyl Substitution : The presence of the nitrophenyl group has been correlated with enhanced anticancer activity due to increased electron-withdrawing capacity, which stabilizes the interaction with target enzymes .
  • Carbonitrile Group : The carbonitrile moiety contributes to the overall polarity and solubility of the compound, facilitating better interaction with biological targets .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Efficacy : A study evaluating various pyrazolo[1,5-a]pyrimidine derivatives found that compounds similar to 7-(3-nitrophenyl) exhibited IC50 values below 10 µM against multiple cancer cell lines. Notably, modifications at the 3-position significantly impacted potency and selectivity .
  • Enzyme Inhibition Studies : Research on enzyme inhibitors demonstrated that this compound effectively inhibited BTK with an IC50 value in the nanomolar range (specific values pending further publication), underscoring its potential as a therapeutic agent in hematological malignancies .

Q & A

Q. What are the standard synthetic routes for 7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile?

The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with nitrile-containing precursors. For example:

  • Step 1 : React 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride (POCl₃) to introduce chloro substituents .
  • Step 2 : Substitute the chloro group at position 7 with 3-nitroaniline via nucleophilic aromatic substitution. This requires refluxing in a polar aprotic solvent (e.g., 2-propanol) at 60–80°C for 3–6 hours, yielding ~84% product .
  • Purification : Crystallization from methanol or ethanol ensures high purity (>95%).

Q. How is the compound characterized structurally?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. For example, the nitrophenyl group shows aromatic protons at δ 7.6–8.4 ppm, while the pyrimidine proton appears as a singlet near δ 6.7–8.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 321.05 for C₁₃H₈N₅O₂) .
  • X-ray Crystallography : Reveals planarity of the pyrazolo-pyrimidine core (r.m.s. deviation <0.011 Å) and weak C–H⋯N hydrogen bonding in the crystal lattice .

Q. What solvents and conditions optimize its reactivity in further functionalization?

  • Solvents : Dimethylformamide (DMF) or acetonitrile facilitates nucleophilic substitutions, while ethyl acetate is ideal for recrystallization .
  • Catalysts : Potassium carbonate or triethylamine (TEA) enhances substitution reactions at the 5- or 7-positions .
  • Temperature : 60–100°C is optimal for introducing aryl/heteroaryl groups .

Advanced Research Questions

Q. How do structural modifications at the 5- and 7-positions influence biological activity?

  • 5-Position : Chloromethyl or methyl groups enhance lipophilicity, improving blood-brain barrier penetration in anti-tumor analogs .
  • 7-Position : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enabling covalent binding to kinase targets (e.g., EGFR inhibitors) .
  • SAR Studies : Pyrazolo[1,5-a]pyrimidines with 3-cyano and 7-aryl groups show IC₅₀ values <1 µM against cancer cell lines, correlating with π-π stacking interactions in enzyme active sites .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Discrepancy : Yields for similar compounds range from 62% to 84% depending on substituents .
  • Resolution : Optimize stoichiometry (e.g., 1:1.3 molar ratio of pyrazolo core to nitroaniline) and use microwave-assisted synthesis to reduce reaction time from 6 hours to 30 minutes .
  • Validation : Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (purity >98%) .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • DFT Calculations : B3LYP/6-31G(d) models reveal nucleophilic attack at C7 (MEP = −45 kcal/mol) and electrophilic behavior at C3 (MEP = +32 kcal/mol) .
  • Docking Studies : AutoDock Vina predicts binding to ATP pockets (ΔG = −9.2 kcal/mol) via hydrogen bonds with Val-96 and Lys-48 residues .

Q. How does crystallographic data inform its supramolecular assembly?

  • Planarity : The pyrazolo-pyrimidine core is coplanar (deviation <0.02 Å), enabling π-stacking with adjacent molecules in the crystal lattice .
  • Intermolecular Interactions : Weak C–H⋯N bonds (2.8–3.0 Å) form infinite sheets parallel to the b-axis, stabilizing the solid-state structure .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Byproduct Formation : Nitro group reduction during prolonged heating requires strict inert conditions (N₂/Ar atmosphere) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is necessary for gram-scale batches to remove unreacted aniline derivatives .

Methodological Notes

  • Key References : Synthesis , crystallography , and biological activity .
  • Data Gaps : Direct studies on this compound are limited; inferences are drawn from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.